molecular formula C15H16N2O2 B11667705 2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide CAS No. 159881-97-7

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide

Cat. No.: B11667705
CAS No.: 159881-97-7
M. Wt: 256.30 g/mol
InChI Key: YHURJBWRKUZKGY-SXGWCWSVSA-N
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Description

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide is a heterocyclic compound that belongs to the furan-carboxamide family This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a carboxamide group linked to a methylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide typically involves the condensation of 2,5-dimethylfuran-3-carboxylic acid with 4-methylbenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the Schiff base intermediate. This intermediate is then subjected to further reaction with an amine, such as aniline, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the Schiff base moiety to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

159881-97-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,5-dimethyl-N-[(Z)-(4-methylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)9-16-17-15(18)14-8-11(2)19-12(14)3/h4-9H,1-3H3,(H,17,18)/b16-9-

InChI Key

YHURJBWRKUZKGY-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=C(OC(=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C

Origin of Product

United States

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